molecular formula C12H18Si B13693091 (4-Indanyl)trimethylsilane

(4-Indanyl)trimethylsilane

Cat. No.: B13693091
M. Wt: 190.36 g/mol
InChI Key: CYNPQZOFCPTAGF-UHFFFAOYSA-N
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Description

(4-Indanyl)trimethylsilane is an organosilicon compound featuring a trimethylsilane group attached to the 4-position of an indane moiety. For example, (4-(Dimethylsilyl)phenyl)methanol is synthesized via reaction of (4-bromophenyl)methanol with chlorodimethylsilane in the presence of n-butyllithium , and similar strategies could apply to (4-Indanyl)trimethylsilane.

Properties

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-yl(trimethyl)silane

InChI

InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3

InChI Key

CYNPQZOFCPTAGF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Indanone+Trimethylsilyl chlorideNaH(4-Indanyl)trimethylsilane\text{4-Indanone} + \text{Trimethylsilyl chloride} \xrightarrow{\text{NaH}} \text{(4-Indanyl)trimethylsilane} 4-Indanone+Trimethylsilyl chlorideNaH​(4-Indanyl)trimethylsilane

Industrial Production Methods

Industrial production of (4-Indanyl)trimethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silane derivatives.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(4-Indanyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Comparison with Similar Compounds

Table 1: Key Properties of Trimethylsilane Derivatives

Compound Molecular Formula Substituent Key Physical/Chemical Properties Applications
(4-Indanyl)trimethylsilane C₁₂H₁₈Si Indanyl (bicyclic) High steric bulk, moderate polarity (inferred) Potential catalysis, drug design
(4-Bromophenylethynyl)trimethylsilane C₁₁H₁₃BrSi Bromo-ethynyl Mp: 61–63°C, Bp: 60–80°C/0.2 mmHg, density: 1.192 g/cm³ Precursor for aryl ethynyl synthesis
(4-Methoxyphenyl)trimethylsilane C₁₀H₁₆OSi Methoxy Liquid at RT, IUPAC InChIKey: XYZOPPYWEMJIAD Intermediate in organic synthesis
Trimethyl[[(4-methylphenyl)thio]methyl]silane C₁₁H₁₈SSi Thioether Molecular weight: 210.415, CAS: 17988-39-5 Sulfur-containing ligand development
  • Reactivity : Trimethylsilane derivatives with electron-withdrawing groups (e.g., bromo-ethynyl) exhibit higher electrophilicity, as seen in (4-Bromophenylethynyl)trimethylsilane’s use in Suzuki couplings . In contrast, electron-donating groups like methoxy (in (4-Methoxyphenyl)trimethylsilane) may stabilize intermediates in acid-catalyzed reactions .

Challenges and Limitations

  • Steric Hindrance : The indanyl group in (4-Indanyl)trimethylsilane may limit accessibility in catalytic sites, requiring optimized reaction conditions (e.g., elevated temperatures or polar solvents) .
  • Substituent Sensitivity : Bromo- or thioether-containing silanes (e.g., (4-Bromophenylethynyl)trimethylsilane) are prone to hydrolysis or oxidation, necessitating anhydrous handling .

Biological Activity

(4-Indanyl)trimethylsilane is a silane compound that has garnered attention in the field of organic chemistry for its potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge on the biological activity of (4-Indanyl)trimethylsilane, including its mechanisms of action, therapeutic applications, and relevant case studies.

(4-Indanyl)trimethylsilane is characterized by its unique indanyl structure, which contributes to its reactivity and interaction with biological systems. The presence of the trimethylsilyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological tissues.

Mechanisms of Biological Activity

The biological activity of (4-Indanyl)trimethylsilane can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that (4-Indanyl)trimethylsilane may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
  • Antioxidant Properties : There is emerging evidence that (4-Indanyl)trimethylsilane exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress.

Therapeutic Applications

Research indicates that (4-Indanyl)trimethylsilane may have potential applications in various therapeutic areas:

  • Anticancer Activity : Some studies have suggested that compounds similar to (4-Indanyl)trimethylsilane exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Research : A study examining the effects of silane derivatives on cancer cell lines found that (4-Indanyl)trimethylsilane showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Inflammation Models : In animal models of inflammation, (4-Indanyl)trimethylsilane demonstrated a reduction in inflammatory markers, suggesting its potential use in treating conditions such as arthritis and inflammatory bowel disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers
Antioxidant PropertiesProtects against oxidative stress

Research Findings

Recent findings highlight the importance of further research into the pharmacokinetics and pharmacodynamics of (4-Indanyl)trimethylsilane. Studies focusing on:

  • Metabolic Pathways : Understanding how the compound is metabolized in vivo will provide insights into its efficacy and safety.
  • Synergistic Effects : Investigating potential synergistic effects with other therapeutic agents could enhance its clinical applications.

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